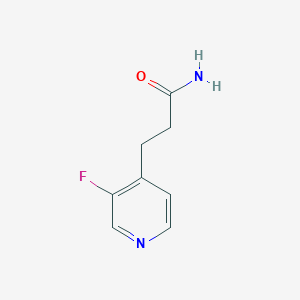
3-(3-Fluoropyridin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoropyridin-4-yl)propanamide is an organic compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 3-(3-Fluoropyridin-4-yl)propanamide typically involves the reaction of 3-fluoropyridine with propanoyl chloride under specific conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
3-(3-Fluoropyridin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(3-Fluoropyridin-4-yl)propanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoropyridin-4-yl)propanamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparación Con Compuestos Similares
3-(3-Fluoropyridin-4-yl)propanamide can be compared with other fluorinated pyridine derivatives, such as:
3-Fluoropyridine: A simpler compound with similar reactivity but lacking the propanamide group.
4-Fluoropyridine: Another isomer with the fluorine atom in a different position, leading to different chemical properties and reactivity.
3-(4-Fluorophenyl)propanamide: A structurally similar compound with a phenyl ring instead of a pyridine ring, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-(3-fluoropyridin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-5-11-4-3-6(7)1-2-8(10)12/h3-5H,1-2H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTXGCRZIFXALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Chlorophenyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2535775.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2535776.png)
![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2535777.png)
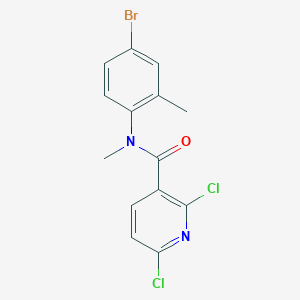
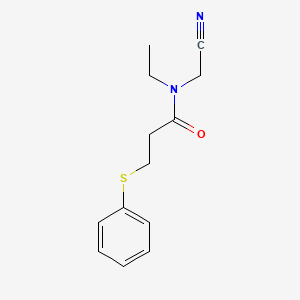
![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2535784.png)
![1-(4-chlorophenyl)-N-cyclohexyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2535785.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide](/img/structure/B2535787.png)
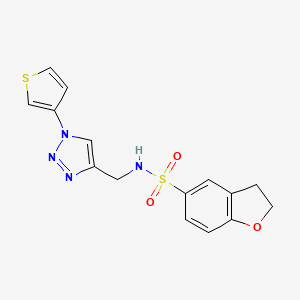
![Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate](/img/structure/B2535790.png)
![methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535791.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2535793.png)
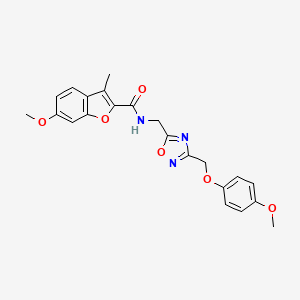
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2535796.png)
